

Comparative dissolution profiles of different atorvastatin magnesium polymorphs

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Compound of Interest

Compound Name: Atorvastatin magnesium

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Dissolution Profiles of Atorvastatin Magnesium Polymorphs: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

The polymorphic form of an active pharmaceutical ingredient (API) can significantly influence its physicochemical properties, including solubility and dissolution rate. This, in turn, affects the bioavailability and therapeutic efficacy of the drug product. Atorvastatin, a widely prescribed lipid-lowering agent, can exist in various polymorphic forms, including crystalline and amorphous states of its magnesium salt. This guide provides a comparative overview of the dissolution profiles of different **atorvastatin magnesium** polymorphs, supported by experimental data and protocols.

Executive Summary

In general, the amorphous form of atorvastatin exhibits superior dissolution characteristics compared to its crystalline counterparts. This is attributed to the higher free energy and lack of a structured crystal lattice in the amorphous state, which allows for more rapid interaction with the dissolution medium. While specific quantitative dissolution data for various **atorvastatin magnesium** polymorphs is limited in publicly available literature, the trend of amorphous forms having enhanced solubility and dissolution rates is a well-established principle for this compound.

Data Presentation: Intrinsic Dissolution Rates

As a surrogate to illustrate the dissolution differences between polymorphic forms of atorvastatin, the following table summarizes the intrinsic dissolution rates (IDR) of various commercial crystalline and amorphous forms of atorvastatin calcium. It is important to note that while this data pertains to the calcium salt, the general principle of amorphous forms having higher dissolution rates is expected to be applicable to the magnesium salt as well.[\[1\]](#)

Polymorphic Form	Intrinsic Dissolution Rate (mg/min/cm ²)
Crystalline Form I	0.112 - 0.124
Amorphous Form	0.183 - 0.252

Table 1: Intrinsic Dissolution Rates of Crystalline and Amorphous Atorvastatin Calcium. The data shows that amorphous forms have an approximately two-fold higher intrinsic dissolution rate compared to the crystalline form.[\[1\]](#)

Experimental Protocols

The following is a generalized experimental protocol for determining the dissolution profile of atorvastatin polymorphs, based on common methodologies described in the pharmaceutical literature.

Objective:

To compare the in vitro dissolution rates of different polymorphic forms of **atorvastatin magnesium**.

Materials:

- **Atorvastatin magnesium** polymorphs (e.g., crystalline Form I, amorphous form)
- Dissolution medium: 900 mL of 0.05 M phosphate buffer, pH 6.8[\[2\]](#)
- USP Dissolution Apparatus 2 (Paddle type)[\[3\]](#)
- Syringes and filters (0.45 µm)

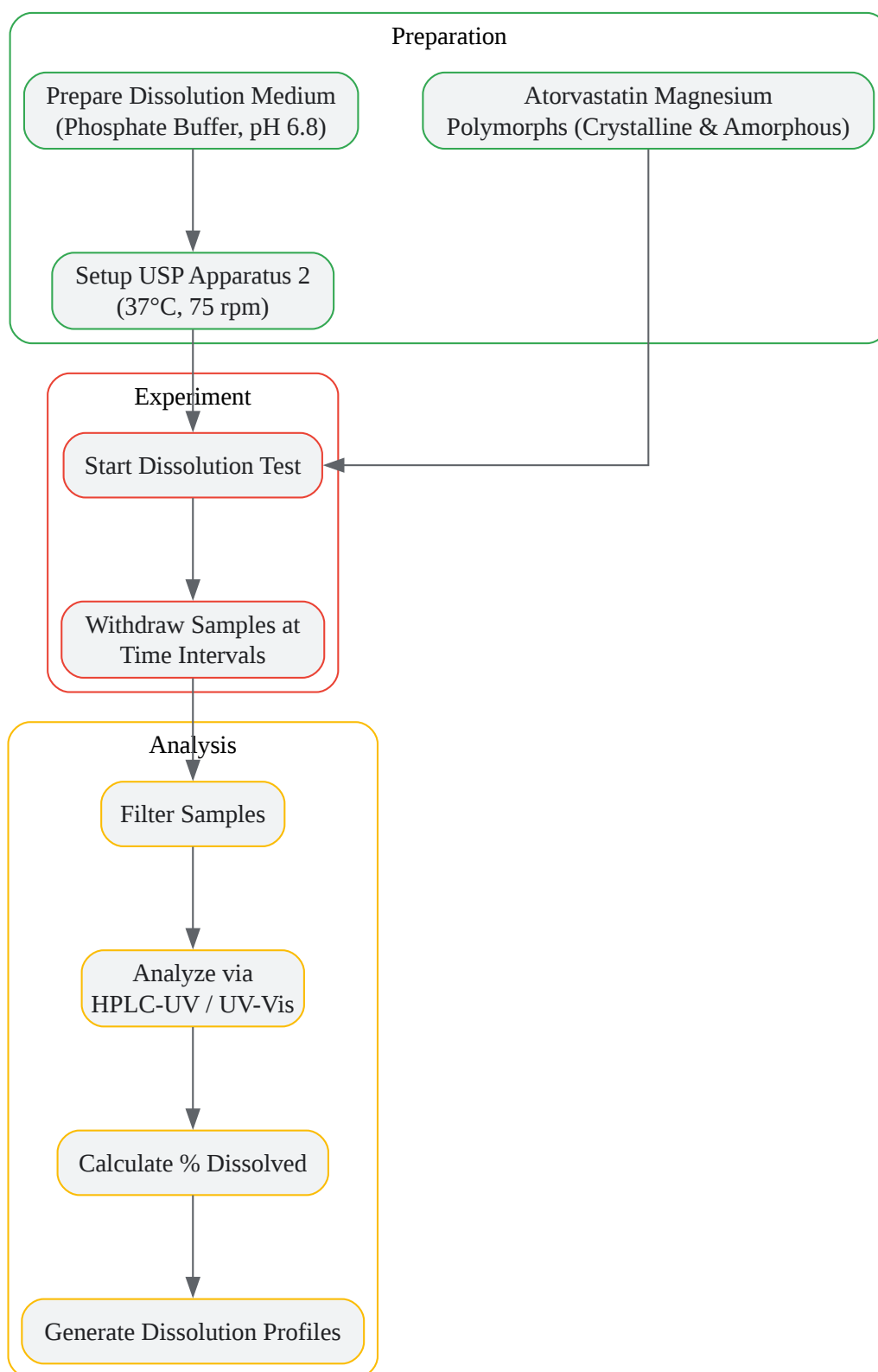
- High-Performance Liquid Chromatography (HPLC) system with UV detector or a UV-Vis Spectrophotometer

Method:

- Preparation of Dissolution Medium: Prepare a 0.05 M phosphate buffer and adjust the pH to 6.8. Deaerate the medium before use.
- Dissolution Apparatus Setup: Set up the USP Apparatus 2 with 900 mL of the dissolution medium in each vessel. Maintain the temperature at 37 ± 0.5 °C and the paddle rotation speed at 75 rpm.[\[4\]](#)
- Sample Preparation: Accurately weigh a quantity of the **atorvastatin magnesium** polymorph equivalent to a standard dose (e.g., 20 mg) and introduce it into the dissolution vessel.
- Sampling: Withdraw aliquots (e.g., 5 mL) of the dissolution medium at predetermined time intervals (e.g., 5, 10, 15, 30, 45, and 60 minutes). Replace the withdrawn volume with an equal amount of fresh, pre-warmed dissolution medium.
- Sample Analysis: Filter the collected samples through a 0.45 µm filter. Analyze the concentration of dissolved atorvastatin in the filtrate using a validated HPLC-UV or UV spectrophotometric method at a wavelength of approximately 245 nm.[\[4\]](#)
- Data Analysis: Calculate the cumulative percentage of the drug dissolved at each time point. Plot the percentage of drug dissolved against time to generate the dissolution profiles for each polymorph.

Mandatory Visualization

The following diagram illustrates the general experimental workflow for the comparative dissolution profiling of **atorvastatin magnesium** polymorphs.



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Experimental workflow for dissolution profiling.

Conclusion

The polymorphic form of **atorvastatin magnesium** has a significant impact on its dissolution characteristics. Amorphous forms consistently demonstrate enhanced dissolution rates compared to their crystalline counterparts. This guide provides a framework for understanding and evaluating these differences through standardized experimental protocols and data analysis. For drug development professionals, the selection and control of the polymorphic form of **atorvastatin magnesium** are critical for ensuring consistent product performance and optimal therapeutic outcomes.

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Email: info@benchchem.com